molecular formula C20H22S2 B14193654 9,10-Bis[(ethylsulfanyl)methyl]anthracene CAS No. 881735-79-1

9,10-Bis[(ethylsulfanyl)methyl]anthracene

Cat. No.: B14193654
CAS No.: 881735-79-1
M. Wt: 326.5 g/mol
InChI Key: VGDZSXRMPMRRSK-UHFFFAOYSA-N
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Description

9,10-Bis[(ethylsulfanyl)methyl]anthracene is a chemical compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of ethylsulfanyl groups in this compound enhances its solubility and modifies its electronic properties, making it a valuable material for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis[(ethylsulfanyl)methyl]anthracene typically involves the reaction of 9,10-dibromoanthracene with ethylthiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethylsulfanyl groups. The reaction conditions often include the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a strong base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis[(ethylsulfanyl)methyl]anthracene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding hydrocarbon by removing the ethylsulfanyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Various nucleophiles such as amines or alcohols, polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 9,10-dimethylanthracene.

    Substitution: 9,10-bis[(substituted)methyl]anthracene derivatives.

Scientific Research Applications

9,10-Bis[(ethylsulfanyl)methyl]anthracene has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other anthracene derivatives with tailored properties for specific applications.

    Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

    Medicine: Explored for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation.

    Industry: Utilized in the development of organic electronic devices, such as OLEDs and OPVs, due to its excellent photophysical properties.

Mechanism of Action

The mechanism by which 9,10-Bis[(ethylsulfanyl)methyl]anthracene exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photophysical and photochemical processes, such as fluorescence and the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as targeting cellular components in photodynamic therapy or interacting with other materials in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications.

    9,10-Bis(4-methoxyphenyl)anthracene: Exhibits excellent thermal stability and blue emission, making it suitable for OLED applications.

    9,10-Bis(4-formylphenyl)anthracene: Used in the synthesis of other anthracene derivatives through further functionalization.

Uniqueness

9,10-Bis[(ethylsulfanyl)methyl]anthracene is unique due to the presence of ethylsulfanyl groups, which enhance its solubility and modify its electronic properties. This makes it a versatile compound for various applications, particularly in organic electronics and photodynamic therapy.

Properties

CAS No.

881735-79-1

Molecular Formula

C20H22S2

Molecular Weight

326.5 g/mol

IUPAC Name

9,10-bis(ethylsulfanylmethyl)anthracene

InChI

InChI=1S/C20H22S2/c1-3-21-13-19-15-9-5-7-11-17(15)20(14-22-4-2)18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3

InChI Key

VGDZSXRMPMRRSK-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CSCC

Origin of Product

United States

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